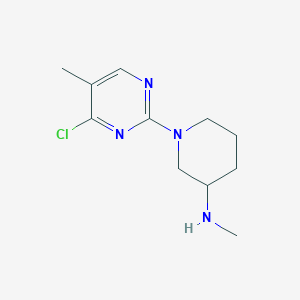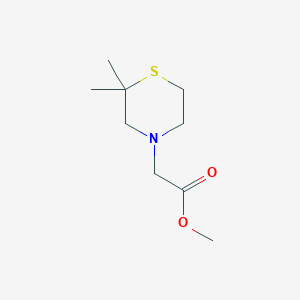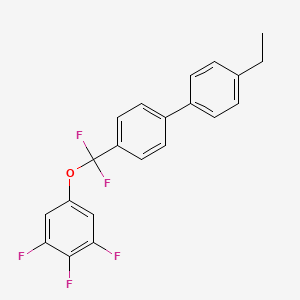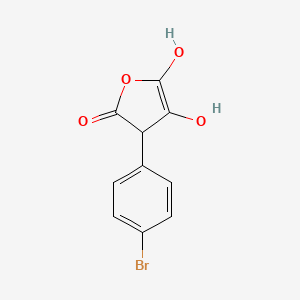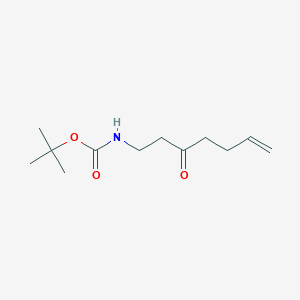
(R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 2-nitrophenylsulfonyl group and an amine group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Nitrophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-nitrobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of ®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-aminophenylsulfonyl derivatives.
Reduction: Formation of thiol-substituted piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Applications De Recherche Scientifique
®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine: Similar structure but with the amine group at the 4-position.
(S)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine: Enantiomer of the compound with different stereochemistry.
1-((2-Nitrophenyl)sulfonyl)piperidine: Lacks the amine group, leading to different chemical properties.
Uniqueness
®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N3O4S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
(3R)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C11H15N3O4S/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2/t9-/m1/s1 |
Clé InChI |
HPDQDPOKFQFIBA-SECBINFHSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


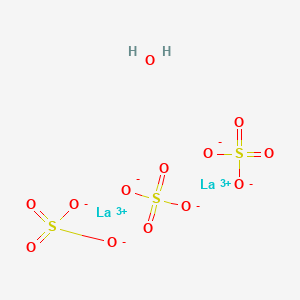

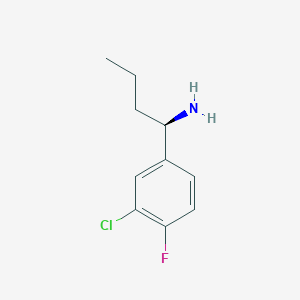

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)

